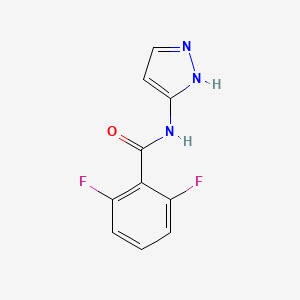

CRAC intermediate 1

Description

Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoro-N-(1H-pyrazol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F2N3O/c11-6-2-1-3-7(12)9(6)10(16)14-8-4-5-13-15-8/h1-5H,(H2,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMBVHXNGQIFPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)C(=O)NC2=CC=NN2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to CRAC Channel Signaling Pathways in Immune Response

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Calcium Release-Activated Calcium (CRAC) channel signaling pathways, with a specific focus on their critical role in the immune response. We delve into the molecular components, activation mechanisms, downstream signaling cascades, and the physiological consequences of CRAC channel function in immune cells. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development who are focused on immunology and ion channel therapeutics.

Core Principles of CRAC Channel Signaling

Calcium (Ca²⁺) is a ubiquitous second messenger that governs a vast array of cellular processes, including proliferation, differentiation, and effector functions in immune cells.[1][2] A primary mechanism for elevating intracellular Ca²⁺ levels in lymphocytes following antigen receptor stimulation is through store-operated Ca²⁺ entry (SOCE), a process mediated by CRAC channels.[1][3]

The fundamental components of the CRAC channel machinery are:

-

ORAI Proteins: These are the pore-forming subunits of the CRAC channel located in the plasma membrane.[3][4] The ORAI family consists of three homologs: ORAI1, ORAI2, and ORAI3.[3] In human T cells, ORAI1 is the predominant isoform responsible for CRAC channel function.[3]

-

STIM Proteins: Stromal interaction molecules (STIM1 and STIM2) are the endoplasmic reticulum (ER) Ca²⁺ sensors.[3][5] They are single-pass transmembrane proteins that monitor the Ca²⁺ concentration within the ER lumen.[3]

The activation of CRAC channels is a tightly regulated process initiated by the depletion of Ca²⁺ from the ER stores.[5][6] This process, known as store-operated Ca²⁺ entry (SOCE), ensures a sustained influx of Ca²⁺ necessary for downstream signaling events.[1]

The STIM1-ORAI1 Signaling Cascade

The activation of CRAC channels is a dynamic process involving the following key steps:

-

Antigen Receptor Engagement: Stimulation of the T cell receptor (TCR) or B cell receptor (BCR) initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[7]

-

IP₃ Generation and ER Ca²⁺ Release: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[7][8] IP₃ binds to its receptors (IP₃Rs) on the ER membrane, triggering the release of Ca²⁺ from the ER lumen into the cytoplasm.[1][7]

-

STIM1 Activation: The decrease in ER luminal Ca²⁺ concentration is sensed by the EF-hand domains of STIM1.[6] This triggers a conformational change in STIM1, leading to its oligomerization and translocation to ER-plasma membrane (PM) junctions.[6][9]

-

ORAI1 Activation: At the ER-PM junctions, activated STIM1 directly interacts with and activates ORAI1 channels.[6][9] This interaction is crucial for the opening of the ORAI1 pore.

-

Sustained Ca²⁺ Influx: The opening of ORAI1 channels allows for a sustained influx of extracellular Ca²⁺ into the cell, a hallmark of CRAC channel activity.[1] This sustained Ca²⁺ signal is essential for the activation of various downstream signaling pathways that control immune cell function.[1]

Downstream Signaling Pathways

The sustained Ca²⁺ influx through CRAC channels activates several key transcription factors that are essential for the immune response.

-

Calcineurin-NFAT Pathway: The rise in intracellular Ca²⁺ activates the phosphatase calcineurin.[1][10] Calcineurin then dephosphorylates the Nuclear Factor of Activated T cells (NFAT), leading to its translocation from the cytoplasm to the nucleus.[1][10] In the nucleus, NFAT collaborates with other transcription factors to induce the expression of a wide range of genes, including cytokines like Interleukin-2 (IL-2).[1][10]

-

NF-κB and AP-1 Activation: CRAC channel-mediated Ca²⁺ signals also contribute to the activation of Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[1][11] These transcription factors work in concert with NFAT to regulate the expression of genes crucial for T cell activation, proliferation, and differentiation.[1][11]

Quantitative Data on CRAC Channel Properties and Inhibition

A thorough understanding of the biophysical properties of CRAC channels and the efficacy of their inhibitors is crucial for drug development.

Biophysical Properties of CRAC Channels

| Property | Value | References |

| Single-channel Ca²⁺ conductance | ~2-25 fS | [12] |

| Single-channel Na⁺ conductance | ~0.7-1 pS | [4] |

| Ca²⁺ Selectivity (PCa/PNa) | >1000 | [12] |

| Reversal Potential (Erev) | > +50 mV | [13] |

| Activation Time | Seconds to minutes | [14] |

| Fast Ca²⁺-dependent Inactivation (CDI) | Milliseconds | [3] |

Pharmacological Inhibitors of CRAC Channels

Several small molecule inhibitors targeting CRAC channels have been developed and characterized.

| Inhibitor | Target | IC₅₀ | References |

| BTP2 (YM-58483) | ORAI1 | ~10 nM (pre-incubation) | |

| RO2959 | ORAI1 > ORAI2/3 | ~25 nM (SOCE), 402 nM (ICRAC) | [3] |

| GSK-5498A | ORAI1 | ~1 µM | |

| GSK-5503A | ORAI1/ORAI3 | ~4 µM | |

| GSK-7975A | ORAI1/ORAI3 | ~4 µM | |

| Pyr6 | SOCE | 0.49 µM | [3] |

| Synta66 | ORAI | 1.4 µM | |

| MRS1845 | ORAI1 | 1.7 µM | [3] |

| SKF-96365 | SOCE/TRPC | ~12 µM (ICRAC) | |

| CRAC inhibitor 1 | CRAC channels | 200 nM | [10] |

Detailed Experimental Protocols

Reproducible and robust experimental methodologies are fundamental to advancing our understanding of CRAC channel biology.

Whole-Cell Patch-Clamp Recording of CRAC Currents (ICRAC)

This technique allows for the direct measurement of the ion currents flowing through CRAC channels.

Objective: To record and characterize ICRAC in immune cells (e.g., Jurkat T cells or primary T lymphocytes).

Materials:

-

Patch-clamp amplifier and data acquisition system

-

Inverted microscope with micromanipulators

-

Borosilicate glass capillaries for patch pipettes

-

Cell culture reagents

-

Extracellular (bath) solution (in mM): 140 NaCl, 4 CsCl, 10 CaCl₂, 2 MgCl₂, 10 Glucose, 10 HEPES; pH 7.4 with NaOH.

-

Intracellular (pipette) solution (in mM): 130 Cesium glutamate, 5 CaCl₂, 5 MgCl₂, 1 MgATP, 10 EGTA, 10 HEPES; pH 7.2 with CsOH.

-

Thapsigargin (SERCA pump inhibitor) to deplete ER Ca²⁺ stores.

Procedure:

-

Cell Preparation: Plate cells on poly-L-lysine coated coverslips in the recording chamber.

-

Store Depletion: Perfuse the cells with a Ca²⁺-free extracellular solution containing 1 µM thapsigargin for 5-10 minutes to passively deplete ER Ca²⁺ stores and activate CRAC channels.

-

Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.

-

Gigaseal Formation: Approach a cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the patch of membrane under the pipette tip, establishing electrical and diffusive access to the cell interior.

-

Voltage-Clamp Recording: Clamp the cell membrane potential at a holding potential of 0 mV. Apply voltage ramps (e.g., from -100 mV to +100 mV over 100 ms) or voltage steps to elicit and measure ICRAC.

-

Data Analysis: Analyze the recorded currents to determine current-voltage (I-V) relationships, current density, and inactivation kinetics.

Calcium Imaging with Fura-2 AM

This method allows for the measurement of changes in intracellular Ca²⁺ concentration in a population of cells or at the single-cell level.

Objective: To measure SOCE by monitoring intracellular Ca²⁺ levels in response to store depletion and subsequent re-addition of extracellular Ca²⁺.

Materials:

-

Fluorescence microscope with an excitation wavelength switcher (340/380 nm) and an emission filter (~510 nm).

-

Digital camera and imaging software.

-

Fura-2 AM (acetoxymethyl ester) fluorescent Ca²⁺ indicator.

-

Pluronic F-127.

-

Hanks' Balanced Salt Solution (HBSS) with and without Ca²⁺.

-

Thapsigargin.

Procedure:

-

Cell Loading: Incubate cells with 2-5 µM Fura-2 AM and 0.02% Pluronic F-127 in HBSS for 30-45 minutes at 37°C.

-

Washing: Wash the cells twice with HBSS to remove extracellular dye.

-

Baseline Measurement: Place the coverslip on the microscope stage and perfuse with Ca²⁺-free HBSS. Record the baseline Fura-2 fluorescence ratio (F340/F380).

-

Store Depletion: Add 1 µM thapsigargin to the Ca²⁺-free HBSS to deplete ER Ca²⁺ stores. This will cause a transient increase in intracellular Ca²⁺ due to release from the ER.

-

Measurement of SOCE: After the Ca²⁺ level returns to near baseline, perfuse the cells with HBSS containing a physiological concentration of Ca²⁺ (e.g., 2 mM). The subsequent increase in the F340/F380 ratio represents SOCE.

-

Data Analysis: Analyze the change in the fluorescence ratio over time to quantify the magnitude and kinetics of SOCE.

Förster Resonance Energy Transfer (FRET) Microscopy for STIM1-ORAI1 Interaction

FRET microscopy is a powerful technique to study protein-protein interactions in living cells.

Objective: To visualize and quantify the interaction between STIM1 and ORAI1 upon store depletion.

Materials:

-

Fluorescence microscope equipped for FRET imaging (e.g., with appropriate filter sets for CFP and YFP).

-

Cells co-transfected with STIM1 tagged with a donor fluorophore (e.g., CFP) and ORAI1 tagged with an acceptor fluorophore (e.g., YFP).

-

Reagents for store depletion (e.g., thapsigargin).

Procedure:

-

Cell Transfection: Co-transfect cells with plasmids encoding STIM1-CFP and ORAI1-YFP.

-

Image Acquisition: Acquire images in three channels: donor (CFP excitation, CFP emission), acceptor (YFP excitation, YFP emission), and FRET (CFP excitation, YFP emission).

-

Baseline Imaging: Image the cells under resting conditions (full ER Ca²⁺ stores).

-

Induce Interaction: Treat the cells with a store-depleting agent (e.g., thapsigargin) to induce the interaction between STIM1 and ORAI1.

-

Post-Stimulation Imaging: Acquire images again after store depletion.

-

FRET Analysis: Calculate the FRET efficiency. An increase in FRET efficiency upon store depletion indicates the close proximity and interaction of STIM1 and ORAI1.[7]

Conclusion

The CRAC channel signaling pathway is a cornerstone of immune cell activation and function. A detailed understanding of its molecular components, intricate regulatory mechanisms, and downstream effects is paramount for the development of novel therapeutic strategies for a wide range of immune-related disorders, including autoimmune diseases, allergies, and immunodeficiencies. This technical guide provides a foundational resource for researchers and drug development professionals, offering a comprehensive overview of the core principles, quantitative data, and key experimental methodologies in the study of CRAC channels. The continued exploration of this vital signaling pathway holds immense promise for the future of immunology and medicine.

References

- 1. Stim and Orai proteins in neuronal Ca2+ signaling and excitability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. scispace.com [scispace.com]

- 5. rupress.org [rupress.org]

- 6. Pore properties of Orai1 calcium channel dimers and their activation by the STIM1 ER calcium sensor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cooperative Binding of Stromal Interaction Molecule 1 (STIM1) to the N and C Termini of Calcium Release-activated Calcium Modulator 1 (Orai1) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Studies of Structure-Function and Subunit Composition of Orai/STIM Channel - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. CRAC channel inhibitor 1 [PMID: 26256403] | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 10. Electrophysiological Properties of Endogenous Single Ca2+ Activated Cl− Channels Induced by Local Ca2+ Entry in HEK293 [mdpi.com]

- 11. Numbers count: how STIM and Orai stoichiometry affect store-operated calcium entry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Single Channel Properties and Regulated Expression of Ca2+ Release-Activated Ca2+ (Crac) Channels in Human T Cells [escholarship.org]

- 13. Store-operated CRAC channel inhibitors: opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 14. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

The Lynchpin of Autoimmunity: A Technical Guide to CRAC Channels in Disease Pathogenesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Calcium (Ca²⁺) signaling is a fundamental regulator of immune cell function, orchestrating processes from activation and differentiation to cytokine production and proliferation. At the heart of this intricate signaling network lies the Calcium Release-Activated Ca²⁺ (CRAC) channel, the primary conduit for store-operated Ca²⁺ entry (SOCE) in lymphocytes and other immune cells. Dysregulation of CRAC channel activity is increasingly recognized as a critical factor in the pathogenesis of numerous autoimmune diseases. This technical guide provides an in-depth exploration of the core role of CRAC channels in autoimmunity, detailing their molecular composition, activation mechanisms, and downstream signaling pathways. We present a comprehensive summary of quantitative data on CRAC channel expression and function in various autoimmune conditions, alongside detailed experimental protocols for their investigation. Furthermore, this guide offers visual representations of key signaling cascades and experimental workflows to facilitate a deeper understanding of CRAC channels as a pivotal therapeutic target for a new generation of immunomodulatory drugs.

The Molecular Architecture and Function of CRAC Channels

CRAC channels are highly Ca²⁺-selective ion channels located in the plasma membrane of immune cells.[1] Their molecular identity was a long-standing mystery until the discovery of two essential protein families: the ORAI proteins, which form the pore of the channel, and the Stromal Interaction Molecules (STIM), which act as the endoplasmic reticulum (ER) Ca²⁺ sensors.[1][2]

-

ORAI Proteins: The ORAI family consists of three homologs: ORAI1, ORAI2, and ORAI3.[3] ORAI1 is the principal isoform in immune cells, and its mutations are linked to severe combined immunodeficiency (SCID) with autoimmune manifestations.[4][5] Functional CRAC channels are thought to be formed by the assembly of four ORAI1 subunits.[2]

-

STIM Proteins: STIM1 and STIM2 are single-pass transmembrane proteins located in the ER membrane.[2] They possess an EF-hand motif in their luminal N-terminus that senses the Ca²⁺ concentration within the ER.[2]

The activation of CRAC channels is a tightly regulated process initiated by the depletion of ER Ca²⁺ stores, a phenomenon known as store-operated calcium entry (SOCE).[6]

The CRAC Channel Signaling Cascade in Immune Cells

The engagement of antigen receptors on T and B lymphocytes triggers a signaling cascade that leads to the activation of CRAC channels and a sustained influx of Ca²⁺, which is essential for their activation, proliferation, and effector functions.[2][6]

This sustained Ca²⁺ influx activates several downstream signaling pathways, with the calcineurin-NFAT (Nuclear Factor of Activated T-cells) pathway being one of the most critical.[3] Calcineurin, a Ca²⁺/calmodulin-dependent phosphatase, dephosphorylates NFAT, leading to its nuclear translocation and the transcription of genes essential for immune responses, including cytokines like IL-2, IL-4, and IFN-γ.[3]

CRAC Channels in the Pathogenesis of Autoimmune Diseases

Aberrant CRAC channel function has been implicated in a growing number of autoimmune disorders. Enhanced SOCE can lead to the hyperactivation of autoreactive lymphocytes, promoting inflammation and tissue damage.

Rheumatoid Arthritis (RA)

In RA, autoreactive T cells and B cells contribute to chronic inflammation of the synovium.[7] Studies have shown that T cells from RA patients exhibit enhanced Ca²⁺ influx. Pharmacological inhibition of CRAC channels has been shown to ameliorate disease in animal models of RA.[5]

Multiple Sclerosis (MS)

MS is an autoimmune disease of the central nervous system (CNS) characterized by demyelination and neurodegeneration. Autoreactive Th1 and Th17 cells play a crucial role in the pathology of MS. The function of these pathogenic T cells is highly dependent on CRAC channel-mediated Ca²⁺ signaling.[8] Genetic deletion or pharmacological blockade of CRAC channels has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a mouse model of MS.[9]

Systemic Lupus Erythematosus (SLE)

SLE is a systemic autoimmune disease characterized by the production of autoantibodies against nuclear antigens. B cells play a central role in SLE pathogenesis by producing these autoantibodies. Recent studies have revealed that B cells from patients with lupus nephritis (LN), a severe complication of SLE, show enhanced CRAC channel-mediated Ca²⁺ signaling.[10] Inhibition of CRAC channels in a mouse model of lupus reduced autoantibody production and ameliorated kidney damage.[10]

| Disease | Immune Cell Type | Observation | Reference(s) |

| Rheumatoid Arthritis | T cells | Enhanced Ca²⁺ influx in patient T cells. | [5] |

| Multiple Sclerosis | Th1/Th17 cells | CRAC channel inhibition reduces disease severity in EAE models. | [9] |

| Lupus Nephritis | B cells | Increased expression of ORAI1, ORAI2, and STIM2 in naive B cells from patients. | [10] |

| Enhanced Ca²⁺ influx in B cells from patients. | [10] | ||

| CRAC channel inhibitor YM-58483 ameliorated disease progression in MRL/lpr lupus mice. | [10] |

Experimental Protocols for Studying CRAC Channels

Investigating the role of CRAC channels in autoimmune diseases requires a combination of sophisticated techniques to measure channel activity, expression, and downstream effects.

Electrophysiology for Measuring CRAC Channel Currents (ICRAC)

The whole-cell patch-clamp technique is the gold standard for directly measuring the ionic currents flowing through CRAC channels.[11][12]

Detailed Methodology:

-

Cell Preparation: Isolate primary lymphocytes (e.g., from peripheral blood) or use an appropriate immune cell line (e.g., Jurkat T cells).

-

Pipette Solution: The internal pipette solution should contain a high concentration of a Ca²⁺ chelator like BAPTA or EGTA to passively deplete ER Ca²⁺ stores upon achieving the whole-cell configuration.[11]

-

Bath Solution: Initially, cells are perfused with a Ca²⁺-free bath solution to prevent premature channel activation. To elicit ICRAC, the bath solution is switched to one containing a high concentration of Ca²⁺ (e.g., 20 mM).[11] To record larger currents, a divalent-free solution with Na⁺ as the primary charge carrier can be used.[11]

-

Voltage Protocol: CRAC currents are typically recorded using voltage ramps (e.g., -100 mV to +100 mV over 50 ms) applied at regular intervals (e.g., every 2 seconds).[13] This allows for the generation of current-voltage (I-V) relationships.

-

Data Analysis: The amplitude of the inward current at negative potentials (e.g., -100 mV) is plotted over time to visualize the activation and potential inhibition of ICRAC.[13]

Calcium Imaging for Assessing Store-Operated Calcium Entry (SOCE)

Fluorescence microscopy using Ca²⁺-sensitive dyes is a widely used method to measure changes in intracellular Ca²⁺ concentration ([Ca²⁺]i) and assess SOCE in a population of cells.[1][14]

Detailed Methodology:

-

Cell Loading: Load cells with a ratiometric Ca²⁺ indicator dye such as Fura-2 AM or Indo-1 AM.[14][15]

-

Imaging Setup: Use an inverted microscope equipped with a fluorescence imaging system capable of alternating excitation wavelengths (for Fura-2) or measuring dual emissions (for Indo-1).

-

Experimental Procedure:

-

Initially, perfuse cells with a Ca²⁺-free buffer to establish a baseline [Ca²⁺]i.

-

Induce ER Ca²⁺ store depletion by applying an inhibitor of the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA) pump, such as thapsigargin (e.g., 1 µM).[16] This will cause a transient increase in [Ca²⁺]i due to leakage from the ER.

-

Once the [Ca²⁺]i returns to baseline, re-add a buffer containing extracellular Ca²⁺ (e.g., 1-2 mM CaCl₂).[16] The subsequent rise in [Ca²⁺]i represents SOCE.

-

-

Data Analysis: The ratio of fluorescence intensities at the two wavelengths (or emission channels) is calculated for each cell over time. The magnitude of SOCE can be quantified by measuring the peak increase in the ratiometric signal after the re-addition of extracellular Ca²⁺.[1]

Molecular and Cellular Assays

-

Generation of Knockout/Knockdown Cells: Use CRISPR/Cas9 or shRNA technology to specifically delete or silence the expression of ORAI1, STIM1, or STIM2 in immune cell lines to study their specific contributions to SOCE and cellular function.[17]

-

Flow Cytometry: Analyze the expression of cell surface markers to characterize different T cell subsets (e.g., Th1, Th2, Th17, Treg) and assess the effects of CRAC channel modulation on their differentiation and activation status.[18][19][20]

-

Cytokine Measurement (ELISA): Use Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the production of key cytokines (e.g., IL-2, IFN-γ, IL-17) by immune cells following stimulation and treatment with CRAC channel inhibitors.[21][22][23][24][25]

Animal Models of Autoimmune Disease

-

Experimental Autoimmune Encephalomyelitis (EAE): This is the most common model for MS. EAE is induced in susceptible mouse strains by immunization with myelin-derived peptides in complete Freund's adjuvant (CFA).[9][26][27][28][29] The efficacy of CRAC channel inhibitors can be assessed by monitoring clinical scores (e.g., paralysis), CNS inflammation, and demyelination.

-

Collagen-Induced Arthritis (CIA): A widely used model for RA, induced by immunizing susceptible mouse strains (e.g., DBA/1) with type II collagen in CFA.[30][31][32][33][34] Therapeutic effects of CRAC channel modulation can be evaluated by measuring paw swelling, arthritis scores, and joint histology.

-

MRL/lpr Mouse Model of Lupus: These mice spontaneously develop a systemic autoimmune disease that closely resembles human SLE, including the development of lupus nephritis.[35][36][37][38][39] This model is valuable for testing the effects of CRAC channel inhibitors on autoantibody production, proteinuria, and kidney pathology.

Therapeutic Targeting of CRAC Channels

The critical role of CRAC channels in driving autoimmune responses makes them an attractive target for therapeutic intervention. Several small molecule inhibitors of CRAC channels are in various stages of development.[4] The goal is to develop selective inhibitors that can dampen the activity of pathogenic autoreactive lymphocytes without causing broad immunosuppression.

| Inhibitor Class | Example(s) | Mechanism of Action | Status |

| Pyrazoles | BTP-2 (YM-58483) | Blocks ORAI1 channel pore | Preclinical |

| Carboxamides | Synta66 | Blocks ORAI1 channel | Preclinical |

| Others | RO2959 | Selective ORAI1 inhibitor | Preclinical |

Conclusion and Future Directions

CRAC channels have emerged as central players in the control of immune cell function and the pathogenesis of autoimmune diseases. Their dysregulation contributes to the persistent activation of autoreactive lymphocytes that drive chronic inflammation and tissue destruction. The development of specific and potent CRAC channel inhibitors holds great promise for the treatment of a wide range of autoimmune disorders. Future research will focus on elucidating the precise roles of different ORAI and STIM isoforms in various immune cell subsets, understanding the long-term consequences of CRAC channel inhibition, and advancing the clinical development of novel CRAC channel-targeted therapies. This in-depth understanding of CRAC channel biology, facilitated by the experimental approaches detailed in this guide, is paramount to realizing the full therapeutic potential of modulating this critical signaling pathway.

References

- 1. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Molecular regulation of CRAC channels and their role in lymphocyte function - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CRAC Channels and Calcium Influx in T Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CRAC channel regulation of innate immune cells in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of Store-Operated Ca2+ Entry in Primary T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The role of ion channels in T cell function and disease [frontiersin.org]

- 8. Impact of Diverse Ion Channels on Regulatory T Cell Functions [cellphysiolbiochem.com]

- 9. Experimental autoimmune encephalomyelitis (EAE) as a model for multiple sclerosis (MS) - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CRAC Channel Controls the Differentiation of Pathogenic B Cells in Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Calcium Imaging in T Lymphocytes: a Protocol for Use with Genetically Encoded or Chemical Ca2+ Indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Analysis of T-cell Receptor-Induced Calcium Influx in Primary Murine T-cells by Full Spectrum Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. Impact of SOCE Abolition by ORAI1 Knockout on the Proliferation, Adhesion, and Migration of HEK-293 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. miltenyibiotec.com [miltenyibiotec.com]

- 19. Optimized flow cytometric protocol for the detection of functional subsets of low frequency antigen-specific CD4+ and CD8+ T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. An optimized flow cytometry protocol for simultaneous detection of T cell activation induced markers and intracellular cytokines: Application to SARS-CoV-2 immune individuals - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Multiplex Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human Cytokines in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 22. Cytokine Elisa [bdbiosciences.com]

- 23. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 24. rndsystems.com [rndsystems.com]

- 25. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Experimental Autoimmune Encephalomyelitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 28. youtube.com [youtube.com]

- 29. animal.research.wvu.edu [animal.research.wvu.edu]

- 30. Collagen-Induced Arthritis Models | Springer Nature Experiments [experiments.springernature.com]

- 31. chondrex.com [chondrex.com]

- 32. Collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. researchgate.net [researchgate.net]

- 34. resources.amsbio.com [resources.amsbio.com]

- 35. Frontiers | Targeting the Protective Arm of the Renin-Angiotensin System to Reduce Systemic Lupus Erythematosus Related Pathologies in MRL-lpr Mice [frontiersin.org]

- 36. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]

- 37. Prevention of the Progression of lupus Nephritis in MRL/lpr Mice by Modulating miR-9-5p/Foxo1 Axis - PMC [pmc.ncbi.nlm.nih.gov]

- 38. Suppression of lupus nephritis and skin lesions in MRL/lpr mice by administration of the topoisomerase I inhibitor irinotecan - PMC [pmc.ncbi.nlm.nih.gov]

- 39. researchgate.net [researchgate.net]

The Genesis of a Signal: An In-depth Technical Guide to the Discovery and History of Calcium Release-Activated Channels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and history of Calcium Release-Activated Channels (CRAC), a pivotal component of cellular calcium signaling. We will delve into the key experiments, quantitative data, and molecular players that have shaped our understanding of this essential pathway, offering a detailed resource for professionals in the field.

The Conceptual Framework: Early Observations of Store-Operated Calcium Entry

The story of CRAC channels begins not with the channels themselves, but with a fundamental observation in cell biology: the refilling of intracellular calcium stores. In the mid-1980s, James Putney and his colleagues observed that the depletion of intracellular calcium stores, primarily the endoplasmic reticulum (ER), triggered the influx of calcium from the extracellular environment. This process, termed "capacitative calcium entry" or "store-operated calcium entry" (SOCE), suggested a communication pathway between the ER and the plasma membrane. A key tool in these early investigations was the plant-derived compound thapsigargin , which specifically inhibits the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump, leading to the passive depletion of ER calcium stores without the involvement of intracellular messengers like inositol trisphosphate (IP3).[1][2]

The Electrophysiological Signature: First Glimpses of I-CRAC

The physiological concept of SOCE was given an electrical identity in the early 1990s through the pioneering work of Reinhold Penner and Erwin Neher. Using the patch-clamp technique on mast cells, they identified a unique, highly calcium-selective current that was activated upon depletion of intracellular calcium stores. They named this current I-CRAC , for "calcium release-activated current".[1] This current exhibited several hallmark biophysical properties that distinguished it from other known calcium channels.

Key Biophysical Characteristics of Native I-CRAC

The initial characterization of I-CRAC revealed a set of defining features that became the gold standard for identifying this current in various cell types.

| Property | Description | Typical Values | References |

| High Ca2+ Selectivity | The channel is exceptionally selective for Ca2+ over other cations like Na+. | P(Ca2+)/P(Na+) > 1000 | [2] |

| Inward Rectification | The inward flow of Ca2+ is much larger than the outward flow at corresponding opposite membrane potentials. | - | [3] |

| Reversal Potential (Vrev) | The membrane potential at which the net flow of ions through the channel is zero. | > +50 mV in physiological Ca2+ | [3] |

| Single-Channel Conductance | Extremely low conductance for Ca2+, making direct single-channel recordings challenging. | 9–24 fS in 2–110 mM Ca2+ | [2] |

| Anomalous Mole Fraction Effect | In mixtures of divalent and monovalent cations, the current is smaller than with either ion alone. | - | [2] |

| Pharmacology | Blockade by trivalent cations like Lanthanum (La3+) and Gadolinium (Gd3+), and complex modulation by 2-aminoethoxydiphenyl borate (2-APB). | La3+ IC50 in low µM range | [2][4] |

The Molecular Era: Unmasking the Key Players, STIM and ORAI

For over a decade after the initial description of I-CRAC, the molecular components of the CRAC channel remained elusive. The breakthrough came in the mid-2000s with the convergence of genetic screening approaches in human patients and RNA interference (RNAi) screens in Drosophila cells.

The Discovery of STIM1: The ER Calcium Sensor

In 2005, two independent research groups identified STIM1 (Stromal Interaction Molecule 1) as a critical component of SOCE.[5][6] STIM1 is a single-pass transmembrane protein primarily localized to the ER membrane. Its N-terminus, located in the ER lumen, contains an EF-hand domain that acts as a calcium sensor. When ER calcium levels are high, STIM1 is diffusely distributed throughout the ER. Upon store depletion, the dissociation of Ca2+ from the EF-hand triggers a conformational change, leading to STIM1 oligomerization and its translocation to ER-plasma membrane junctions.[7]

The Identification of ORAI1: The Pore-Forming Subunit

A year later, in 2006, the pore-forming subunit of the CRAC channel was identified as ORAI1 .[5][6] This discovery was made through studies of patients with a severe combined immunodeficiency (SCID) syndrome, who were found to have mutations in the ORAI1 gene, and through genome-wide RNAi screens.[6][8] ORAI1 is a small plasma membrane protein with four predicted transmembrane domains. Co-expression of STIM1 and ORAI1 in heterologous systems was sufficient to reconstitute robust I-CRAC currents with all the biophysical hallmarks of the native channel.[2]

The STIM-ORAI Signaling Pathway: A Detailed Look at CRAC Channel Activation

The discovery of STIM1 and ORAI1 revolutionized the field, allowing for a detailed dissection of the CRAC channel activation mechanism. The current model involves a direct physical interaction between STIM1 and ORAI1.

References

- 1. Single Channel Properties and Regulated Expression of Ca2+ Release-Activated Ca2+ (Crac) Channels in Human T Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular mechanisms of STIM/Orai communication - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. researchgate.net [researchgate.net]

Genetic Mutations in CRAC Channel Components: A Technical Guide to Associated Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) signaling is a fundamental and ubiquitous mechanism governing a vast array of cellular processes, from gene expression and proliferation to muscle contraction and immune responses. A key pathway for calcium influx in non-excitable cells is Store-Operated Calcium Entry (SOCE), which is orchestrated by the Ca²⁺ release-activated Ca²⁺ (CRAC) channel.[1] The core components of this channel are the stromal interaction molecule 1 (STIM1), an endoplasmic reticulum (ER) Ca²⁺ sensor, and ORAI1, the pore-forming subunit in the plasma membrane.[2] Genetic mutations in the genes encoding these two proteins can lead to a spectrum of debilitating human diseases, collectively known as CRAC channelopathies.[3]

This technical guide provides an in-depth overview of the diseases arising from genetic mutations in STIM1 and ORAI1. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed information on the clinical manifestations, underlying molecular mechanisms, and the experimental methodologies used to study these conditions. The guide summarizes key quantitative data in structured tables for comparative analysis, provides detailed experimental protocols, and utilizes visualizations to illustrate complex signaling pathways and workflows.

Mutations in ORAI1 and STIM1 can be broadly categorized as either loss-of-function (LoF) or gain-of-function (GoF). LoF mutations, typically inherited in an autosomal recessive manner, lead to impaired or abolished SOCE. This results in a rare and severe form of combined immunodeficiency (SCID)-like disease, characterized by recurrent infections, autoimmunity, muscular hypotonia, and ectodermal dysplasia.[4][3] Conversely, autosomal dominant GoF mutations cause constitutive activation of CRAC channels, leading to excessive Ca²⁺ influx. This results in a group of overlapping disorders including Tubular Aggregate Myopathy (TAM), Stormorken syndrome, and York platelet syndrome, which are primarily characterized by muscle weakness, myalgia, and platelet abnormalities.[4] The study of these genetic disorders has been instrumental in elucidating the critical role of finely tuned Ca²⁺ homeostasis in human health and disease.

Pathophysiology and Clinical Manifestations

Loss-of-Function Mutations: CRAC Channelopathy

Recessive, biallelic LoF mutations in ORAI1 or STIM1 result in a significant reduction or complete loss of SOCE, leading to a multi-systemic disorder known as CRAC channelopathy.[4]

-

Severe Combined Immunodeficiency (SCID)-like Disease: Patients with CRAC channelopathy present with a profound immunodeficiency, making them highly susceptible to recurrent and life-threatening bacterial, viral, and fungal infections.[5] While lymphocyte development is often normal, T-cell activation is severely impaired due to the critical role of Ca²⁺ signaling in this process.[5]

-

Autoimmunity: A paradoxical feature of this immunodeficiency is the presence of autoimmune manifestations, such as autoimmune hemolytic anemia and thrombocytopenia.[6]

-

Muscular Hypotonia: Patients often exhibit congenital, non-progressive muscular hypotonia, highlighting the importance of SOCE in skeletal muscle function.[3]

-

Ectodermal Dysplasia: This is characterized by anhidrosis (inability to sweat) and defects in dental enamel formation (amelogenesis imperfecta).[3]

Gain-of-Function Mutations: Tubular Aggregate Myopathies and Stormorken Syndrome

Dominant, heterozygous GoF mutations in ORAI1 or STIM1 lead to a constitutive influx of Ca²⁺, resulting in a spectrum of overlapping clinical disorders.[7]

-

Tubular Aggregate Myopathy (TAM): This is a primary feature, characterized by progressive muscle weakness, cramps, and myalgia.[8] Muscle biopsies reveal the presence of tubular aggregates, which are abnormal accumulations of sarcoplasmic reticulum membranes.[9]

-

Stormorken Syndrome: This is a more severe, multi-systemic disorder that includes TAM along with a constellation of other symptoms such as miosis (constricted pupils), thrombocytopenia (low platelet count) with a bleeding diathesis, hyposplenism, ichthyosis (dry, scaly skin), short stature, and dyslexia.[4][10]

-

York Platelet Syndrome: This syndrome shares features with Stormorken syndrome, particularly the platelet abnormalities.[7]

Quantitative Data on CRAC Channel Mutations

The following tables summarize the quantitative effects of various ORAI1 and STIM1 mutations on CRAC channel function.

| ORAI1 Mutation | Mutation Type | Disease Phenotype | Effect on I_CRAC_ Current Density | Ion Selectivity (P_Ca_/P_Na_) | Basal [Ca²⁺]i | Reference(s) |

| R91W | Loss-of-Function | CRAC Channelopathy (SCID-like) | Abolished | Not applicable | Normal | [11] |

| G98S | Gain-of-Function | Tubular Aggregate Myopathy | Constitutively active | Reduced | Elevated | [12] |

| V107M | Gain-of-Function | Tubular Aggregate Myopathy | Constitutively active | Reduced | Elevated | [13] |

| L138F | Gain-of-Function | Tubular Aggregate Myopathy | Constitutively active | Not reported | Elevated | [13] |

| T184M | Gain-of-Function | Tubular Aggregate Myopathy | Increased SOCE | Not reported | Normal | [12] |

| E106D | Experimental | N/A | Reduced | Significantly reduced | Not reported | [2][14] |

| E190Q | Experimental | N/A | Reduced | Significantly reduced | Not reported | [14] |

| STIM1 Mutation | Mutation Type | Disease Phenotype | Effect on SOCE | STIM1 Clustering | Basal [Ca²⁺]i | Reference(s) |

| R304W | Gain-of-Function | Stormorken Syndrome | Constitutively active | Constitutive | Elevated | [10] |

| D84G | Gain-of-Function | Tubular Aggregate Myopathy | Constitutively active | Constitutive | Elevated | [4] |

| I115F | Gain-of-Function | York Platelet Syndrome | Constitutively active | Constitutive | Elevated | |

| G81D | Gain-of-Function | Tubular Aggregate Myopathy | Increased | Not reported | Elevated | [15] |

| R429C | Loss-of-Function | CRAC Channelopathy | Abolished | Constitutive but non-functional | Normal |

Signaling Pathways and Experimental Workflows

CRAC Channel Activation Signaling Pathway

The activation of CRAC channels is a tightly regulated process initiated by the depletion of Ca²⁺ from the endoplasmic reticulum.

Caption: The Store-Operated Calcium Entry (SOCE) signaling cascade.

Experimental Workflow: Whole-Cell Patch Clamp Recording of I_CRAC_

This workflow outlines the key steps for measuring CRAC channel currents (I_CRAC_) using the whole-cell patch-clamp technique.

Caption: Workflow for electrophysiological recording of CRAC currents.

Experimental Protocols

Whole-Cell Patch Clamp Recording of CRAC Currents (I_CRAC_)

This protocol is adapted for recording I_CRAC_ from human T lymphocytes.

Materials and Reagents:

-

Bath Solution (in mM): 115 NaCl, 10 CsCl, 1.2 MgCl₂, 10 HEPES, 10 Glucose, 2 CaCl₂ (pH 7.4 with NaOH). For divalent-free (DVF) conditions, omit CaCl₂ and add 1 mM EGTA.

-

Pipette Solution (in mM): 115 Cs-glutamate, 8 NaCl, 10 HEPES, 20 BAPTA (or 10 EGTA), 3 MgCl₂ (pH 7.2 with CsOH).

-

Store Depletion Agents: Thapsigargin (1 µM) or Ionomycin (1 µM).

-

Cells: Isolated human T lymphocytes or cultured T-cell lines.

-

Coverslips: Coated with poly-L-lysine.

-

Patch Clamp Setup: Amplifier (e.g., Axopatch 200B), digitizer, micromanipulator, and data acquisition software (e.g., pCLAMP).

Procedure:

-

Cell Preparation: Plate T lymphocytes on poly-L-lysine coated coverslips and allow them to adhere for at least 20 minutes at 37°C.

-

Solution Preparation: Prepare fresh bath and pipette solutions and filter them.

-

Pipette Pulling: Pull borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with pipette solution.

-

Recording:

-

Mount the coverslip with cells onto the recording chamber on the microscope stage.

-

Fill a patch pipette with the internal solution and mount it on the micromanipulator.

-

Approach a cell and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Apply a brief pulse of suction to rupture the membrane patch and establish the whole-cell configuration.

-

Clamp the cell at a holding potential of 0 mV.

-

To elicit I_CRAC_, deplete ER Ca²⁺ stores either passively by dialysis with the BAPTA-containing pipette solution or actively by perfusing the cell with a bath solution containing thapsigargin.

-

Apply voltage ramps (e.g., from -100 mV to +100 mV over 50 ms) every 2 seconds to monitor current development.

-

Once a stable inward current is observed, switch to different bath solutions (e.g., DVF) to assess ion selectivity.

-

-

Data Analysis:

-

Measure the peak inward current at a specific negative potential (e.g., -80 mV).

-

Normalize the current to the cell capacitance to obtain current density (pA/pF).

-

Plot the current-voltage (I-V) relationship from the voltage ramps to determine the reversal potential.

-

Fura-2 AM Calcium Imaging

This protocol describes the measurement of intracellular Ca²⁺ concentration ([Ca²⁺]i) using the ratiometric fluorescent indicator Fura-2 AM.

Materials and Reagents:

-

Fura-2 AM Stock Solution: 1 mM in anhydrous DMSO.

-

Pluronic F-127: 20% solution in DMSO.

-

Loading Buffer: Hanks' Balanced Salt Solution (HBSS) with 1% BSA.

-

Cells: Adherent cells (e.g., fibroblasts) grown on glass coverslips.

-

Fluorescence Imaging System: Inverted microscope equipped with a light source capable of alternating excitation at 340 nm and 380 nm, a CCD camera, and imaging software.

Procedure:

-

Dye Loading:

-

Prepare the Fura-2 AM loading solution by diluting the stock solution in loading buffer to a final concentration of 2-5 µM. Add Pluronic F-127 (0.02%) to aid in dye solubilization.

-

Wash the cells grown on coverslips twice with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-45 minutes at 37°C in the dark.

-

-

De-esterification:

-

Wash the cells three times with HBSS to remove extracellular Fura-2 AM.

-

Incubate the cells in HBSS for an additional 30 minutes at room temperature to allow for complete de-esterification of the dye by intracellular esterases.

-

-

Imaging:

-

Mount the coverslip in a perfusion chamber on the microscope stage.

-

Continuously perfuse the cells with HBSS.

-

Acquire fluorescence images by alternating excitation at 340 nm and 380 nm, and collecting the emission at ~510 nm.

-

Record a baseline [Ca²⁺]i for a few minutes.

-

To measure SOCE, first perfuse the cells with a Ca²⁺-free HBSS containing a store-depleting agent (e.g., 1 µM thapsigargin).

-

After store depletion is complete (indicated by a transient rise in [Ca²⁺]i followed by a return to baseline), reintroduce a Ca²⁺-containing solution and measure the subsequent rise in [Ca²⁺]i, which represents SOCE.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) for each time point.

-

The F340/F380 ratio is proportional to the [Ca²⁺]i. Calibration can be performed using ionophores and solutions of known Ca²⁺ concentrations to convert the ratio to absolute [Ca²⁺]i values.

-

Western Blotting for STIM1 and ORAI1 Expression

This protocol outlines the detection of STIM1 and ORAI1 protein levels in cell lysates.

Materials and Reagents:

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies: Rabbit anti-STIM1 and mouse anti-ORAI1.

-

Secondary Antibodies: HRP-conjugated anti-rabbit and anti-mouse IgG.

-

Loading Control Antibody: Anti-β-actin or anti-GAPDH.

-

SDS-PAGE gels and buffers.

-

PVDF or nitrocellulose membranes.

-

Enhanced Chemiluminescence (ECL) substrate.

Procedure:

-

Protein Extraction:

-

Lyse cultured cells on ice with lysis buffer.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE on a 10% or 12% polyacrylamide gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against STIM1 and ORAI1 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Incubate the membrane with ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Strip the membrane and re-probe for a loading control protein to ensure equal protein loading.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software and normalize the expression of STIM1 and ORAI1 to the loading control.

-

Conclusion

The discovery of STIM1 and ORAI1 as the core components of the CRAC channel has revolutionized our understanding of Ca²⁺ signaling and has provided a molecular basis for a growing number of human diseases. The study of patients with LoF and GoF mutations has been invaluable in delineating the critical roles of SOCE in the immune system, skeletal muscle, and other tissues. The technical approaches detailed in this guide, from electrophysiology and calcium imaging to molecular biology techniques, are essential tools for researchers and clinicians working to unravel the complexities of CRAC channelopathies. A deeper understanding of the molecular consequences of these mutations will pave the way for the development of targeted therapies aimed at restoring normal Ca²⁺ homeostasis and alleviating the debilitating symptoms of these disorders. Future research will likely focus on developing small molecule modulators of CRAC channels and exploring gene-based therapies for these monogenic diseases.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Orai1 Mutations Alter Ion Permeation and Ca2+-dependent Fast Inactivation of CRAC Channels: Evidence for Coupling of Permeation and Gating - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Functional analyses of STIM1 mutations reveal a common pathomechanism for tubular aggregate myopathy and Stormorken syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The STIM1: Orai Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Diseases caused by mutations in ORAI1 and STIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Constitutive activation of the calcium sensor STIM1 causes tubular-aggregate myopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Muscle magnetic resonance characterization of STIM1 tubular aggregate myopathy using unsupervised learning | PLOS One [journals.plos.org]

- 10. Frontiers | Stormorken Syndrome Caused by a p.R304W STIM1 Mutation: The First Italian Patient and a Review of the Literature [frontiersin.org]

- 11. ORAI1 Mutations with Distinct Cha... | Archive ouverte UNIGE [archive-ouverte.unige.ch]

- 12. ORAI1 channel gating and selectivity is differentially altered by natural mutations in the first or third transmembrane domain. [folia.unifr.ch]

- 13. Orai1 is an essential pore subunit of the CRAC channel [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-depth Technical Guide to a Key Intermediate in the Synthesis of Pyrazole-Based CRAC Channel Inhibitors

Disclaimer: The designation "CRAC Intermediate 1" is not a standardized chemical name within publicly accessible scientific literature. This guide describes the synthesis and properties of a representative key building block, 1-methyl-5-halo-3-(trifluoromethyl)-1H-pyrazole , which serves as a crucial intermediate in the synthesis of a prominent class of pyrazole-thiophene carboxamide CRAC channel inhibitors. For the purpose of this guide, this molecule will be referred to as "Representative Intermediate 1."

Introduction

Calcium Release-Activated Calcium (CRAC) channels are critical regulators of intracellular calcium signaling, playing a pivotal role in immune cell function and other physiological processes. Their involvement in various autoimmune and inflammatory diseases has made them a significant target for drug development. A major class of potent and selective CRAC channel inhibitors is based on a pyrazole-thiophene carboxamide scaffold. The synthesis of these inhibitors relies on the strategic assembly of key heterocyclic building blocks. This document provides a detailed overview of the synthesis pathway and chemical properties of "Representative Intermediate 1" (1-methyl-5-halo-3-(trifluoromethyl)-1H-pyrazole), a cornerstone for the construction of these inhibitors.

Synthesis Pathway

The synthesis of "Representative Intermediate 1" is a multi-step process that begins with readily available starting materials. The core pyrazole ring is constructed, followed by a regioselective halogenation at the C5 position, which is crucial for subsequent cross-coupling reactions.

The overall pathway can be summarized in two main stages:

-

Formation of the Pyrazole Core: Cyclocondensation of ethyl 4,4,4-trifluoroacetoacetate with methylhydrazine to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

-

Halogenation: Conversion of the pyrazolol to a halopyrazole (e.g., chloro or bromo derivative) followed by a second halogenation (iodination) at the C5 position if required for specific coupling chemistries. A more direct approach involves the regioselective iodination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole.

Caption: Synthesis pathway for a pyrazole-based CRAC channel inhibitor.

Chemical Properties of "Representative Intermediate 1"

The chemical properties of 1-methyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole make it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are commonly used to form the core structure of the final CRAC channel inhibitors.

| Property | Data | Reference / Notes |

| Molecular Formula | C₅H₄F₃IN₂ | - |

| Molecular Weight | 276.00 g/mol | - |

| Appearance | Off-white to yellow solid or oil | Dependent on purity. |

| Solubility | Soluble in common organic solvents (THF, Dioxane, DMF, Toluene). Insoluble in water. | Typical for halogenated aromatic intermediates used in cross-coupling. |

| Reactivity | The C-I bond is highly reactive towards oxidative addition in Pd(0) catalytic cycles. The pyrazole ring is generally stable to oxidation and reduction.[1][2] The trifluoromethyl group is electron-withdrawing, influencing the ring's electronic properties.[2] | Ideal for Suzuki-Miyaura, Stille, Sonogashira, and other cross-coupling reactions.[2] The acidity of the C(5)-H proton in the precursor allows for regioselective lithiation and subsequent iodination.[2] |

| Spectroscopic Data | Specific ¹H, ¹³C, ¹⁹F NMR, and MS data would be found in experimental reports. | Characterization is crucial to confirm regioselectivity of iodination. |

Experimental Protocols

Detailed experimental procedures are critical for the successful and safe synthesis of "Representative Intermediate 1" and its subsequent use.

This protocol is adapted from procedures for the cyclocondensation of β-ketoesters.

-

Reaction Setup: A reaction vessel is charged with ethyl 4,4,4-trifluoroacetoacetate and a suitable solvent such as water or acetic acid.[3]

-

Reagent Addition: The solution is cooled (e.g., to 10°C), and an aqueous solution of methylhydrazine is added dropwise over a period of 1-2 hours, maintaining the temperature.[3]

-

Reaction: After the addition is complete, the mixture is stirred at room temperature for 1 hour and then heated to 80-90°C for several hours (e.g., 2-5 hours) to drive the cyclization to completion.[3]

-

Workup and Isolation: The reaction mixture is cooled, and the product often crystallizes directly from the solution. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.[4]

This protocol is based on the regioselective lithiation and iodination of trifluoromethylated pyrazoles.[2]

-

Reaction Setup: To a solution of 1-methyl-3-(trifluoromethyl)-1H-pyrazole in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen), cool the mixture to a low temperature (e.g., -78°C).

-

Lithiation: Add n-butyllithium (n-BuLi) dropwise to the solution. The reaction is typically rapid, and the mixture is stirred at low temperature for approximately 30-60 minutes to ensure complete deprotonation at the C5 position.

-

Iodination: A solution of iodine (I₂) in THF is added dropwise to the lithium pyrazolide solution at -78°C.

-

Quenching and Workup: After stirring for 1-2 hours, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate. The mixture is allowed to warm to room temperature.

-

Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the pure 1-methyl-5-iodo-3-(trifluoromethyl)-1H-pyrazole.[2]

This protocol describes a general procedure for coupling the intermediate with a thiophene boronic acid derivative.

-

Reaction Setup: In a reaction vessel, combine "Representative Intermediate 1" (1.0 eq), the desired thiophene boronic acid or ester (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (e.g., 5 mol%), and a base such as K₃PO₄ or Cs₂CO₃ (2.0-3.0 eq).[5][6]

-

Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like 1,4-dioxane and water.[5][6]

-

Reaction: Heat the mixture under an inert atmosphere to a temperature between 80-100°C for 2-12 hours. The reaction progress is monitored by TLC or LC-MS.

-

Workup and Isolation: After the reaction is complete, the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The resulting crude product is purified by column chromatography or recrystallization to yield the coupled product, 5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]thiophene-2-carboxylic acid (or its ester), which is the direct precursor to the final amide inhibitors.[5]

Signaling Pathways and Logical Relationships

The ultimate purpose of synthesizing "Representative Intermediate 1" is to produce inhibitors that modulate the CRAC channel signaling pathway. The logical relationship flows from chemical synthesis to biological application.

Caption: Logical flow from intermediate synthesis to biological inhibition.

References

- 1. ijnrd.org [ijnrd.org]

- 2. Exercise in 1-aryl-3-CF 3 -1 H -pyrazoles: regioselective synthesis of 4-/5-iodides and cross-coupling reactions - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01103E [pubs.rsc.org]

- 3. WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

Molecular physiology of CRAC channels in non-excitable cells

An In-depth Technical Guide to the Molecular Physiology of CRAC Channels in Non-Excitable Cells

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Calcium (Ca²⁺) is a universal second messenger crucial for a vast array of cellular functions in non-excitable cells, including gene expression, proliferation, and secretion.[1][2] A primary mechanism for Ca²⁺ entry in these cells is Store-Operated Calcium Entry (SOCE), a process mediated by the highly Ca²⁺-selective ion channels known as Calcium Release-Activated Ca²⁺ (CRAC) channels.[3][4][5] The molecular architecture of the CRAC channel, consisting of the endoplasmic reticulum (ER) Ca²⁺ sensor, STIM (Stromal Interaction Molecule), and the plasma membrane pore-forming subunit, Orai, has been elucidated, providing critical insights into its function.[6][7] Dysregulation of CRAC channel activity is linked to a range of human diseases, termed "CRAC channelopathies," which include immunodeficiency, myopathy, and inflammatory conditions, highlighting their significance as therapeutic targets.[2][5][8] This guide provides a comprehensive overview of the molecular physiology of CRAC channels, detailing their core components, activation mechanisms, biophysical properties, and key experimental protocols for their study, with a focus on their relevance to drug discovery and development.

The Core Molecular Components: STIM and Orai

The CRAC channel machinery is fundamentally a two-component system:

-

STIM (Stromal Interaction Molecule): STIM1 and STIM2 are the Ca²⁺ sensors located in the membrane of the endoplasmic reticulum (ER).[6][9] STIM1 is the predominant and most studied isoform. It is a single-pass transmembrane protein with its key functional domains:

-

Luminal EF Hand: A canonical Ca²⁺-binding motif that senses the Ca²⁺ concentration within the ER lumen.[9][10]

-

Sterile Alpha Motif (SAM): Located adjacent to the EF hand, this domain is involved in STIM1 oligomerization upon Ca²⁺ unbinding.[11]

-

Cytosolic Domains: These include coiled-coil domains and a highly conserved C-terminal region known as the CRAC activation domain (CAD) or STIM-Orai activating region (SOAR), which is responsible for direct interaction with and activation of Orai channels.[11][12][13]

-

-

Orai (CRACM1): Orai1, Orai2, and Orai3 are the pore-forming subunits of the CRAC channel located in the plasma membrane.[4][14] Orai1 is the archetypal and best-characterized member. It is a protein with four transmembrane segments, with both its N- and C-termini located in the cytoplasm.[12][13] These cytosolic regions are critical for binding to STIM1 and for channel gating.[13][14] The functional CRAC channel is believed to be a hexamer of Orai1 subunits, forming a central ion pore.[13]

The CRAC Channel Activation Mechanism

The activation of CRAC channels is a sophisticated and spatially organized process that links the Ca²⁺ content of the ER to Ca²⁺ influx across the plasma membrane.[3][9] The sequence of events is as follows:

-

ER Store Depletion: The process begins with the depletion of Ca²⁺ from the ER. This can be initiated physiologically by G-protein coupled receptor (GPCR) or tyrosine kinase receptor activation, which generates inositol 1,4,5-trisphosphate (IP₃).[3][14] IP₃ binds to its receptors on the ER membrane, causing Ca²⁺ to be released into the cytoplasm.[14][15] Experimentally, this step is often induced using SERCA pump inhibitors like thapsigargin.[5]

-

STIM1 Sensing and Conformational Change: The drop in luminal ER Ca²⁺ concentration is detected by the EF-hand domain of STIM1.[9][10] The dissociation of Ca²⁺ from the EF-hand triggers a major conformational change in STIM1.[9]

-

STIM1 Oligomerization and Translocation: The conformational change exposes previously hidden domains, causing STIM1 proteins to oligomerize into higher-order clusters.[1][9] These STIM1 oligomers then translocate within the ER membrane to accumulate at specific regions called ER-plasma membrane (PM) junctions.[9][12]

-

STIM1-Orai1 Coupling: At these junctions, the cytosolic CAD/SOAR domain of the clustered STIM1 proteins binds directly to the C- and N-termini of Orai1 channels in the overlying plasma membrane.[10][14] This physical interaction "traps" Orai1 channels, causing them to accumulate in puncta opposite the STIM1 clusters.[9]

-

Orai1 Channel Gating: The binding of STIM1 induces a conformational change in the Orai1 channel complex, leading to the opening of its ion-selective pore.[3][10]

-

Ca²⁺ Influx: The open Orai1 pore is exquisitely selective for Ca²⁺, allowing a sustained influx of Ca²⁺ into the cell, which is essential for refilling ER stores and for downstream signaling events.[3][7]

Caption: A diagram of the CRAC channel activation signaling pathway.

Downstream Signaling: NFAT Activation

In many non-excitable cells, particularly lymphocytes, the sustained Ca²⁺ signal generated by CRAC channels is critical for controlling gene expression.[16][17] A primary target is the Nuclear Factor of Activated T-cells (NFAT) family of transcription factors.

-

Calcineurin Activation: The local Ca²⁺ microdomain near the open CRAC channel pore binds to and activates calmodulin. The Ca²⁺/calmodulin complex then activates the serine/threonine phosphatase, calcineurin.[16]

-

NFAT Dephosphorylation: Calcineurin dephosphorylates the serine-rich region (SRR) and SP-repeats in the regulatory domain of NFAT proteins.[17]

-

Nuclear Translocation: This dephosphorylation exposes a nuclear localization signal (NLS), causing NFAT to translocate from the cytoplasm into the nucleus.[3]

-

Gene Expression: Inside the nucleus, NFAT partners with other transcription factors (e.g., AP-1) to bind to DNA and drive the expression of a wide range of genes, including those for cytokines like Interleukin-2 (IL-2), which are essential for an immune response.[16][17]

References

- 1. Calcium release activated channel - Wikipedia [en.wikipedia.org]

- 2. portlandpress.com [portlandpress.com]

- 3. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CRAC channelopathies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CRAC channelopathies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Review: Structure and Activation Mechanisms of CRAC Channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The molecular physiology of CRAC channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CRAC channels and disease - From human CRAC channelopathies and animal models to novel drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structural and functional mechanisms of CRAC channel regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequential steps of CRAC channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pnas.org [pnas.org]

- 12. Orai1, STIM1, and their associating partners - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Studies of Structure-Function and Subunit Composition of Orai/STIM Channel - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Molecular basis of allosteric Orai1 channel activation by STIM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. CRAC Channels and Calcium Influx in T Cell-Mediated Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CRAC Channels and Ca2+-Dependent Gene Expression - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

Methodological & Application

Application Notes: Recording Calcium Release-Activated Calcium (CRAC) Currents (Icrac) using Patch-Clamp Electrophysiology

References

- 1. Calcium release activated channel - Wikipedia [en.wikipedia.org]

- 2. The molecular physiology of CRAC channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Sequential steps of CRAC channel activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Molecular regulation of CRAC channels and their role in lymphocyte function - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dissociation of the store-operated calcium current ICRAC and the Mg-nucleotide-regulated metal ion current MagNuM - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular basis of the CRAC channel - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The action of selective CRAC channel blockers is affected by the Orai pore geometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Separation and Characterization of Currents through Store-operated CRAC Channels and Mg2+-inhibited Cation (MIC) Channels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. qcbr.queens.org [qcbr.queens.org]

- 12. Calcium release-activated calcium current (ICRAC) is a direct target for sphingosine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Whole-Cell Recording of Calcium Release-Activated Calcium (CRAC) Currents in Human T Lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Whole Cell Patch Clamp Protocol [protocols.io]

- 15. Patch-Clamp Recording Protocol - Creative Bioarray [acroscell.creative-bioarray.com]

- 16. Electrophysiological Methods for Recording CRAC and TRPV5/6 Channels - Calcium Entry Channels in Non-Excitable Cells - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis and Evaluation of CRAC Channel Inhibitors from "CRAC intermediate 1"

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium release-activated calcium (CRAC) channels are crucial regulators of intracellular calcium signaling, playing a pivotal role in a multitude of cellular processes, including gene expression, proliferation, and immune responses. The dysregulation of CRAC channel activity has been implicated in various autoimmune diseases, allergic reactions, and certain cancers, making them a prime target for therapeutic intervention. This document provides detailed protocols for the synthesis of potent CRAC channel inhibitors starting from the key building block, "CRAC intermediate 1," and methodologies for their subsequent biological evaluation.

"CRAC intermediate 1," identified as 2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide, is a crucial precursor in the synthesis of a series of pyrazole carboxamide-based CRAC channel inhibitors, as detailed in patent WO 2010122089 A1[1][2][3]. While the full patent provides extensive details, this application note will focus on a representative synthetic route and the essential techniques for characterizing the resulting inhibitors.

CRAC Channel Signaling Pathway

The activation of CRAC channels is initiated by the depletion of calcium stores within the endoplasmic reticulum (ER). This process is sensed by the stromal interaction molecule 1 (STIM1), an ER-resident protein. Upon sensing low ER calcium levels, STIM1 undergoes a conformational change and oligomerizes, translocating to ER-plasma membrane junctions. Here, it directly interacts with and activates Orai1, the pore-forming subunit of the CRAC channel, leading to a sustained influx of extracellular calcium into the cell. This influx is critical for downstream signaling events, including the activation of transcription factors like NFAT (Nuclear Factor of Activated T-cells), which drive cellular responses.

Caption: CRAC Channel Activation and Downstream Signaling.

Synthesis of CRAC Channel Inhibitors

The following is a representative synthetic protocol for a pyrazole carboxamide-based CRAC channel inhibitor, utilizing "CRAC intermediate 1" as a key starting material. While the specific details for the synthesis of inhibitors like GSK-5498A directly from "CRAC intermediate 1" are proprietary and detailed within patent WO 2010122089 A1, the following scheme illustrates a common synthetic strategy for this class of compounds.

Step 1: Synthesis of "CRAC intermediate 1" (2,6-difluoro-N-(1H-pyrazol-3-yl)benzamide)

A plausible synthetic route to "CRAC intermediate 1" involves the amidation of 2,6-difluorobenzoic acid with 3-aminopyrazole.

Reaction Scheme:

Protocol:

-

To a solution of 2,6-difluorobenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or N,N-dimethylformamide), add a peptide coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add 3-aminopyrazole (1 equivalent) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with aqueous acid (e.g., 1N HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford "CRAC intermediate 1".

Step 2: Synthesis of a Representative Pyrazole Carboxamide Inhibitor

The following is a generalized procedure for the arylation of the pyrazole nitrogen of "CRAC intermediate 1" followed by functionalization to yield a final inhibitor.

Reaction Scheme:

Protocol:

-

Combine "CRAC intermediate 1" (1 equivalent) and an appropriate aryl halide (e.g., a substituted bromopyridine or bromobenzene) (1.1 equivalents) in a suitable solvent such as dioxane or toluene.

-

Add a palladium catalyst (e.g., Pd2(dba)3, 0.05 equivalents), a phosphine ligand (e.g., Xantphos, 0.1 equivalents), and a base (e.g., Cs2CO3, 2 equivalents).

-

Degas the reaction mixture and heat to 80-110 °C for 12-24 hours under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction by TLC or LC-MS.

-

After cooling to room temperature, filter the reaction mixture through a pad of celite and concentrate the filtrate.

-

Purify the crude N-aryl pyrazole intermediate by flash column chromatography.

-

This intermediate can then undergo further synthetic transformations, such as deprotection, amidation, or substitution reactions, to introduce the desired functional groups and yield the final CRAC channel inhibitor.

Quantitative Data of Representative CRAC Channel Inhibitors

The following table summarizes the inhibitory potency of two well-characterized CRAC channel inhibitors, GSK-5498A and RO2959, which belong to the class of compounds accessible through synthetic routes involving pyrazole intermediates.

| Compound | Target | Assay | IC50 | Reference |

| GSK-5498A | CRAC Channel | Electrophysiology (ICRAC) | 1 µM | [4][5][6][7][8] |

| CRAC Channel | Ca2+ Influx (Fluo-4) | pIC50: 6.3 | [4] | |

| RO2959 | CRAC Channel | Electrophysiology | 402 nM | [5] |

| Orai1/STIM1 | SOCE | 25 nM | [5] | |

| Orai3 | SOCE | 530 nM | ||

| CD4+ T-cells | SOCE | 265 nM |

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring ICRAC

This protocol allows for the direct measurement of the Ca2+ current through CRAC channels (ICRAC).

Caption: Workflow for Whole-Cell Patch-Clamp Recording of ICRAC.

Materials:

-

Cells: RBL or Jurkat cells, or HEK293 cells stably expressing STIM1 and Orai1.

-

Extracellular (bath) solution: 120 mM NaCl, 10 mM TEA-Cl, 2.8 mM KCl, 2 mM MgCl₂, 10 mM CaCl₂, 10 mM HEPES, 10 mM glucose (pH 7.2 with NaOH).

-

Intracellular (pipette) solution: 135 mM Cs-glutamate, 8 mM MgCl₂, 10 mM BAPTA, 10 mM HEPES (pH 7.2 with CsOH). To induce passive store depletion, include 20 mM BAPTA and optionally 10 µM IP₃.

-

Patch pipettes: Borosilicate glass with a resistance of 3-5 MΩ when filled with intracellular solution.

-

Patch-clamp amplifier and data acquisition system.

Procedure:

-

Cell Preparation: Plate cells on glass coverslips coated with a suitable adhesion factor (e.g., poly-L-lysine) and allow them to adhere.

-

Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipettes with the intracellular solution.

-

Seal Formation: Under microscopic observation, approach a single cell with the patch pipette and apply gentle suction to form a high-resistance seal (>1 GΩ, a "gigaseal") with the cell membrane.

-